molecular formula C25H24FNO4 B11511802 Methyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11511802
M. Wt: 421.5 g/mol
InChI Key: IMICYJXCLONDQP-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of Methyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, ketones, and amines under specific conditions to form the hexahydroquinoline core. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other hexahydroquinoline derivatives, such as:

Properties

Molecular Formula

C25H24FNO4

Molecular Weight

421.5 g/mol

IUPAC Name

methyl 4-(2-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H24FNO4/c1-14-22(25(29)31-3)23(17-9-4-6-10-18(17)26)24-19(27-14)12-15(13-20(24)28)16-8-5-7-11-21(16)30-2/h4-11,15,23,27H,12-13H2,1-3H3

InChI Key

IMICYJXCLONDQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC=CC=C4F)C(=O)OC

Origin of Product

United States

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